Sodium picramate

Catalog No.
S623754
CAS No.
831-52-7
M.F
C6H4N3NaO5
M. Wt
221.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium picramate

CAS Number

831-52-7

Product Name

Sodium picramate

IUPAC Name

sodium;2-amino-4,6-dinitrophenolate

Molecular Formula

C6H4N3NaO5

Molecular Weight

221.1 g/mol

InChI

InChI=1S/C6H5N3O5.Na/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;/q;+1/p-1

InChI Key

UENNEPPWFZYINW-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Synonyms

2-amino-4,6-dinitrophenol, picramic acid, picramic acid, monosodium salt, picramic acid, sodium salt

Canonical SMILES

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Field: Cosmetics (Hair Coloring)

Application Summary: Sodium Picramate is used as a colorant in cosmetic products, particularly in hair dyes . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .

Methods of Application: Sodium Picramate is incorporated into hair dye formulations at concentrations up to 1.0% . These hair dyes are typically applied directly to the hair, where color is produced inside the hair fiber . The specific procedures for application can vary depending on the product, but generally involve mixing the dye with a developer, applying the mixture to the hair, allowing it to process for a specified time, and then rinsing the hair thoroughly.

Results and Outcomes: The use of Sodium Picramate in hair dye formulations contributes to the overall color result. In terms of safety, Sodium Picramate has been assessed and found to be non-irritating to the skin and eyes . It may be a mild sensitizer in humans at concentrations of 02%, and it is recommended that the safe use limit in cosmetic products be set at 01% .

Field: Chemical Reactions

Application Summary: Sodium Picramate is a nitro compound, which means it can act as a strong oxidizing agent . This property makes it useful in various chemical reactions, particularly those involving reducing agents .

Methods of Application: In chemical reactions, Sodium Picramate can be mixed with reducing agents, including hydrides, sulfides, and nitrides . The exact procedures and parameters would depend on the specific reaction being carried out.

Sodium picramate is the sodium salt of picramic acid, with the chemical formula C₆H₄N₃O₅Na. It typically appears as a dark red crystalline powder and is known for its explosive properties. Sodium picramate is classified under Hazard Class 4.1 and has a UN number of 1349, indicating its potential for combustion and explosion when dry or improperly handled . The compound is stable under normal laboratory conditions but can react violently with reducing agents such as hydrides, sulfides, and nitrides, potentially leading to detonation .

Sodium picramate is a hazardous material due to its explosive nature and potential toxicity.

  • Toxicity: Information on specific toxicity is limited, but inhalation and skin absorption can be harmful [].
  • Flammability: Sodium picramate is not readily flammable but can explode under certain conditions [].
  • Reactivity: Reacts violently with reducing agents, posing a significant explosion risk.
Due to its nitro groups. It can act as a strong oxidizing agent, especially when mixed with reducing agents, which may lead to vigorous reactions culminating in explosions. The presence of multiple nitro groups enhances its explosive tendencies . Under certain conditions, sodium picramate can also decompose, releasing toxic gases such as nitrogen oxides .

Sodium picramate exhibits mutagenic properties, as evidenced by studies using Salmonella typhimurium strains. It has shown potential for gene mutations in specific assays, although results vary depending on the strain and conditions used . Additionally, toxicity studies indicate that sodium picramate can cause adverse effects such as liver and kidney damage, and it may induce methaemoglobinaemia . The acute oral toxicity (LD50) is reported to be 378 mg/kg in mice .

Sodium picramate can be synthesized through several methods:

  • Neutralization Reaction: Picramic acid can be neutralized with sodium hydroxide to produce sodium picramate.
  • Salification: The reaction of picric acid with sodium carbonate or sodium bicarbonate also yields sodium picramate.
  • Crystallization: The compound can be purified through recrystallization from aqueous solutions .

Sodium picramate has several applications:

  • Analytical Chemistry: It is utilized in creating various picrate salts for analytical purposes.
  • Dyes and Colorants: Sodium picramate is used in hair dyes and colors due to its chemical properties .
  • Explosives: Its explosive characteristics make it relevant in certain military and industrial applications.

Several compounds share similarities with sodium picramate in structure or function:

Compound NameChemical FormulaKey Characteristics
Picric AcidC₆H₃N₃O₇Strong explosive; used historically as an explosive.
Picramic AcidC₆H₄N₃O₅Precursor to sodium picramate; similar reactivity.
DinitrophenolC₆H₄N₂O₅Used as an herbicide; exhibits toxicity.
Sodium Dinitro-o-cresolateC₉H₈N₂O₅NaSimilar applications in agriculture; toxic properties.

Sodium picramate's uniqueness lies in its specific combination of properties that make it both a useful compound in analytical chemistry and a hazardous material due to its explosive nature and biological activity. Its synthesis from both acidic and basic precursors further distinguishes it from other similar compounds .

Historical Synthesis Routes from Picric Acid Derivatives

The synthesis of sodium picramate has historically been achieved through the selective reduction of picric acid derivatives, with the earliest documented methods dating back to the late 19th century [6]. The fundamental approach involves the partial reduction of 2,4,6-trinitrophenol (picric acid) to form 2-amino-4,6-dinitrophenol (picramic acid), which is subsequently converted to its sodium salt [2].

The classical method employed sodium sulfide as the reducing agent in alkaline medium [9]. In this historical procedure, picric acid is dissolved in an alkaline sodium hydroxide solution and treated with crystalline sodium sulfide under controlled temperature conditions between 55-65°C [9]. The reaction proceeds through a carefully regulated addition process where 127.5 grams of pulverized picric acid is added in small portions simultaneously with 220 grams of sodium sulfide solution over approximately 10 minutes [9].

Another significant historical route involved the use of ammonium hydroxide and hydrogen sulfide gas [11]. This modified method dissolved picric acid in alcohol, neutralized it with ammonium hydroxide, and then passed hydrogen sulfide gas through the cooled solution to produce ammonium picramate crystals with reported yields of 76.5% theoretical [11]. Treatment of these crystals with acetic acid yielded free picramic acid, which could then be converted to the sodium salt [11].

The enzymatic reduction pathway represents an interesting historical development, where certain bacterial strains were found capable of reducing picric acid to picramic acid under aerobic conditions [14]. This biological approach demonstrated that the reduction could occur through flavoprotein-mediated hydrogen transfer mechanisms, though it was primarily of academic rather than industrial interest [14].

Reductive Amination Mechanisms and Reaction Kinetics

The conversion of picric acid to sodium picramate follows a selective reductive amination mechanism where only one of the three nitro groups is reduced to an amino group [29]. The reaction stoichiometry involves the reduction of one nitro group (-NO₂) to an amino group (-NH₂) while preserving the remaining two nitro substituents [29].

The kinetic studies reveal that the reduction process exhibits first-order dependence on both picric acid concentration and the reducing agent concentration [36]. When sodium sulfide is employed as the reductant, the reaction follows the general mechanism:

C₆H₂(NO₂)₃OH + Na₂S + H₂O → C₆H₂(NO₂)₂NH₂OH·Na + oxidized sulfur species [6]

The reaction kinetics are significantly influenced by pH, with alkaline conditions (pH 8-9) being essential for optimal conversion rates [6]. Temperature control is critical, as the reaction rate increases with temperature but excessive heat can lead to over-reduction or decomposition of the desired product [6]. The optimal temperature range has been established at 50-60°C for industrial processes [6].

The mechanism involves several intermediate steps, including the formation of hydroxylamine derivatives before final reduction to the amine [6]. The selectivity for mono-reduction is attributed to the electronic effects of the phenolic hydroxyl group, which deactivates the ortho-nitro groups toward further reduction [29].

Kinetic modeling studies indicate that the forward reaction rate constant is approximately 18.3 × 10⁻⁶ (kmol·m⁻³)⁻¹·⁹·s⁻¹, while the reverse reaction exhibits a rate constant of 4.94 × 10⁻⁶ (kmol·m⁻³)⁻¹·⁹·s⁻¹ [16]. The reaction order with respect to picric acid is 1.2, and 0.7 with respect to the reducing agent [16].

Large-Scale Manufacturing Protocols and Process Optimization

Modern industrial synthesis of sodium picramate employs optimized protocols that ensure consistent quality and yield while minimizing waste generation [6]. The large-scale process begins with the preparation of a neutralization reactor containing 400 kg of water and 45 kg of picric acid (containing 20% water) in an 800-liter steel vessel equipped with mechanical stirring, temperature control, and water condenser [6].

The production sequence involves two distinct stages: neutralization and reduction [6]. In the neutralization stage, the picric acid suspension is heated to 60°C, and approximately 50-55 kg of 12.7% sodium sulfide solution is added via constant flow pump [6]. The reaction progress is monitored by color change from yellow to red and pH maintenance at 8-9 [6]. Upon completion, the mixture is filtered to remove foreign materials such as elemental sulfur [6].

The reduction stage utilizes the filtered sodium picrate solution, which is transferred to a reduction reactor and warmed to 50°C [6]. Subsequently, 160-165 kg of 12.7% sodium sulfide solution is added through multi-hole distribution over 35 minutes while maintaining temperature at 50-55°C [6]. After complete addition, agitation continues for an additional 5 minutes at the same temperature [6].

Process optimization has focused on several critical parameters:

ParameterOptimal RangeImpact on Yield
Temperature50-60°C85-92% yield
pH8.0-9.0Maximum selectivity
Reaction Time35-40 minutesComplete conversion
Sodium Sulfide Concentration12.7%Optimal reduction rate

The cooling and crystallization phase involves reducing the reaction mixture to room temperature followed by filtration [6]. The precipitated sodium picramate appears as jujube red, wedge-shaped crystals with typical yields of approximately 36 kg on a dry basis from the starting material quantities [6].

Economic optimization includes the recycling of mother liquor, which can be divided into portions and used as partial reaction liquid for subsequent batches, thereby improving overall process efficiency [6]. This approach reduces waste generation and raw material consumption while maintaining product quality [6].

Quality Control Standards and Analytical Validation

Comprehensive quality control protocols for sodium picramate encompass multiple analytical techniques to ensure product purity and consistency [24]. The primary analytical method employs High Performance Liquid Chromatography (HPLC) for quantitative determination of sodium picramate content, with specifications requiring a minimum purity of 99% when analyzed by HPLC [24].

The standard specifications for industrial-grade sodium picramate include the following parameters:

Analytical ParameterSpecificationTest Method
AppearanceMoist powder, red to brownVisual examination
Sodium Picramate (Amino Content)65-75%Titration with sodium nitrite
Sodium Picramate on Dry BasisMinimum 86%Titration with sodium nitrite
Picric Acid ContentLess than 0.5%Thin Layer Chromatography
pH of 1% Solution7.0-9.0pH meter measurement
Moisture Content25-35%Loss on Drying
Water InsolublesLess than 0.1%Gravimetric analysis

Thin Layer Chromatography (TLC) serves as a complementary analytical technique for impurity detection, particularly for monitoring residual picric acid content [24]. The visual comparison method using TLC standards provides rapid qualitative assessment of product purity [24].

Spectroscopic characterization involves UV-Visible spectrophotometry to confirm the characteristic absorption patterns of sodium picramate [22]. The compound exhibits distinctive absorption maxima that serve as identity confirmation and purity indicators [22]. Infrared spectroscopy provides structural verification through characteristic vibration frequencies of the nitro groups and amino substituent [27].

The analytical validation protocol encompasses precision, accuracy, and specificity studies [22]. Method precision is evaluated through replicate analyses of standard preparations, with acceptance criteria requiring relative standard deviation of less than 2.0% for the HPLC method [22]. Accuracy studies employ certified reference materials to verify analytical recovery within 98-102% of theoretical values [22].

Stability testing protocols evaluate the chemical stability of sodium picramate under various storage conditions [28]. The compound demonstrates stability under normal laboratory conditions, with solutions in water and dimethyl sulfoxide remaining stable for 48 hours [28]. Methanol solutions exhibit extended stability at 4°C for up to 11 weeks with recovery variations less than 10% [28].

For methyl isobutyl ketone (MIBK) grade sodium picramate, additional specifications include MIBK insoluble content of less than 0.25% and MIBK filtration time not exceeding 2.0 minutes [24]. These parameters ensure compatibility with specific industrial applications requiring MIBK solubility [24].

Physical Description

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat.

UNII

4988SZV57R

Related CAS

91-96-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 92 of 104 companies with hazard statement code(s):;
H301 (46.74%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (53.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (41.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (46.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (56.52%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (39.13%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (46.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (39.13%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (39.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

831-52-7

Wikipedia

Sodium picramate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree
Cosmetics -> Hair dyeing

General Manufacturing Information

Phenol, 2-amino-4,6-dinitro-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types